molecular formula C13H16N2O2 B010181 N-(1-carbamoylcyclopentyl)benzamide CAS No. 100615-48-3

N-(1-carbamoylcyclopentyl)benzamide

Cat. No. B010181
M. Wt: 232.28 g/mol
InChI Key: AUVICHCMTJRTPZ-UHFFFAOYSA-N
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Description

N-(1-carbamoylcyclopentyl)benzamide is a compound of interest in various fields of chemistry and pharmacology due to its unique molecular structure and potential for diverse chemical reactions and applications. Its study encompasses synthesis methods, molecular structure analysis, chemical reactions, and both physical and chemical properties analysis.

Synthesis Analysis

The synthesis of N-(1-carbamoylcyclopentyl)benzamide and related compounds involves several steps, including acylation, amine coupling, and cyclization reactions. For example, carbamoylating agents like carbamoyl azides and carbamoyl cyanides react with hydroxylamine, leading to different products based on the reagents used, which are precursors to various heterocyclic structures (Paz et al., 2010).

Molecular Structure Analysis

The molecular structure of N-(1-carbamoylcyclopentyl)benzamide is characterized using spectroscopic techniques, crystallography, and computational studies. Single-crystal X-ray diffraction is a crucial tool in determining the precise molecular conformation, showcasing how intramolecular hydrogen bonding influences the stability and reactivity of the compound.

Chemical Reactions and Properties

N-(1-carbamoylcyclopentyl)benzamide undergoes various chemical reactions, including condensation with primary amines catalyzed by metal complexes, demonstrating its reactivity and potential utility in organic synthesis. For instance, gold(III) N-heterocyclic carbene complexes facilitate the synthesis of β-enaminones from 1,3-dicarbonyl compounds and primary amines, underlining the compound's versatility in forming new bonds under ambient conditions (Samantaray et al., 2011).

Scientific Research Applications

1. Antiarrhythmic Activity

Benzamides, including N-(1-carbamoylcyclopentyl)benzamide, have been studied for their potential antiarrhythmic activity. A study found that compounds derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide, a related compound, exhibited significant oral antiarrhythmic activity in mice. This suggests potential applications in the treatment of arrhythmias (Banitt et al., 1977).

2. Synthesis of Polycyclic Amides

Research has explored the synthesis of isoquinolones from benzamides and alkynes, including N-(1-carbamoylcyclopentyl)benzamide, via oxidative ortho C-H activation. This process leads to the creation of tricyclic products and has implications for the development of new chemical compounds (Song et al., 2010).

3. Platinum-Catalyzed Hydroamination

Studies on platinum-catalyzed hydroamination have shown the reaction of benzamide with ethylene and propylene to form N-ethylbenzamide. This indicates potential applications in chemical synthesis involving benzamides (Wang and Widenhoefer, 2004).

4. Prodrug Forms for Amides

N-Acyl derivatives of benzamide have been studied as prodrug forms. The chemical stability and enzymatic hydrolysis of these derivatives suggest their potential as prodrugs for various bioactive peptides and drug substances (Kahns and Bundgaard, 1991).

5. Melanoma Imaging and Therapy

Benzamide derivatives, including N-(1-carbamoylcyclopentyl)benzamide, have been used in melanoma imaging and therapy. Studies have shown high melanoma uptake and potential for radionuclide therapy, indicating their significance in medical imaging and cancer treatment (Eisenhut et al., 2000).

6. Corrosion Inhibition

Benzamide derivatives have been investigated for their inhibition effect on mild steel corrosion in hydrochloric acid solution. This suggests potential applications in corrosion protection and materials science (Elbakri et al., 2013).

properties

IUPAC Name

N-(1-carbamoylcyclopentyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c14-12(17)13(8-4-5-9-13)15-11(16)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVICHCMTJRTPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)N)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587613
Record name N-(1-Carbamoylcyclopentyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-carbamoylcyclopentyl)benzamide

CAS RN

100615-48-3
Record name N-(1-Carbamoylcyclopentyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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